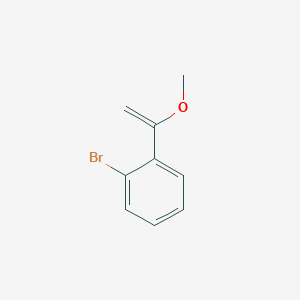

1-Bromo-2-(1-methoxyethenyl)benzene

描述

1-Bromo-2-(1-methoxyethenyl)benzene is a brominated aromatic compound featuring a methoxy-substituted ethenyl group at the ortho position relative to the bromine atom. The methoxyethenyl group introduces both steric and electronic effects, influencing reactivity in cross-coupling reactions, cycloadditions, and electrophilic substitutions .

准备方法

1-Bromo-2-(1-methoxyethenyl)benzene is generally synthesized through the reaction of phenyl compounds with brominating agents. The specific reaction conditions and procedures may vary, but typically involve the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

化学反应分析

1-Bromo-2-(1-methoxyethenyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common reagents and conditions used in these reactions include Grignard reagents, palladium-catalyzed coupling reactions, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives and various functionalized organic compounds .

科学研究应用

1-Bromo-2-(1-methoxyethenyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

作用机制

The mechanism by which 1-Bromo-2-(1-methoxyethenyl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom and methoxyethenyl group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the methoxyethenyl group can undergo various transformations, influencing the overall reactivity and biological activity of the compound .

相似化合物的比较

Structural Analogs with Varied Ethenyl Substituents

Key Insights :

- Electronic Effects : Methoxy (EDG) vs. nitro (EWG) substituents dramatically alter aromatic ring reactivity. Nitro groups deactivate the ring, directing electrophiles to meta positions, whereas methoxy groups activate ortho/para positions .

- Steric Effects : Bulkier substituents (e.g., phenyl) hinder reaction kinetics in cross-couplings but stabilize intermediates .

Derivatives with Modified Alkoxy/Alkyl Chains

Key Insights :

- Solubility : Long alkyl chains (e.g., hexyloxy) increase hydrophobicity, making compounds suitable for lipid-based formulations .

- Reactivity : Difluoromethoxy groups enhance electronic stability, while bromoethoxy groups enable stepwise functionalization .

Substitution Patterns and Reactivity

Key Insights :

生物活性

1-Bromo-2-(1-methoxyethenyl)benzene, also known as a derivative of bromobenzene, is an organic compound characterized by its unique structural features that potentially confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H11BrO

- Molecular Weight : 227.1 g/mol

- CAS Number : 137103-76-5

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group enhances the compound's lipophilicity, facilitating membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.

- Receptor Interaction : It has the potential to bind to various receptors, modulating signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity is thought to result from the compound's ability to disrupt bacterial cell wall synthesis and interfere with protein synthesis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest potential applications in cancer therapy, where selective targeting of tumor cells is crucial.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load when treated with sub-MIC concentrations, indicating a potential for use in topical formulations for skin infections.

Investigation of Cytotoxic Effects

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic markers.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2-(1-methoxyethenyl)benzene, and how do reaction conditions (e.g., catalyst choice, solvent) impact yield?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, using palladium catalysts. For example, coupling 1-bromo-2-iodobenzene with vinyl ether derivatives in the presence of a copper catalyst (e.g., CuI) and ligands like PPh₃ has been reported . Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly influence reaction efficiency. Lower yields in non-polar solvents suggest the importance of stabilizing transition states through solvation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR, NMR, and GC-MS for structural confirmation. For example, the methoxyethenyl group exhibits distinct NMR signals at δ 3.8–4.2 ppm (OCH₃) and δ 5.2–5.8 ppm (vinyl protons). Discrepancies in integration ratios may indicate incomplete purification, requiring column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its acute toxicity and potential for skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Databases like Reaxys and PubChem provide experimental benchmarks for validating computational results. For instance, the electron-withdrawing bromo group directs coupling to the para position of the methoxyethenyl moiety .

Q. What strategies resolve contradictions in observed vs. theoretical spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected deshielding) may arise from steric hindrance or solvent effects. Use variable-temperature NMR to detect conformational changes. For unresolved issues, compare with structurally analogous compounds (e.g., 1-bromo-2-(2-methoxyethoxy)benzene) to identify substituent-specific trends .

Q. How does the methoxyethenyl group influence the compound’s role in synthesizing bioactive molecules?

- Methodological Answer : The methoxyethenyl group acts as a masked carbonyl, enabling post-functionalization via hydrolysis to yield ketones or aldehydes. In medicinal chemistry, this facilitates the synthesis of α,β-unsaturated carbonyl intermediates for Michael addition-based drug candidates (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization during scale-up can occur due to prolonged heating. Use chiral ligands (e.g., BINAP) in asymmetric catalysis and monitor enantiomeric excess (ee) via chiral HPLC. Continuous flow reactors reduce reaction times, minimizing unintended stereochemical changes .

Q. Data Contradiction Analysis

Q. Why do reported yields for nickel-catalyzed couplings vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from trace oxygen or moisture deactivating catalysts. Rigorous inert atmosphere protocols (e.g., Schlenk line techniques) and catalyst pre-activation with reducing agents (e.g., Zn powder) improve reproducibility. Cross-referencing synthetic protocols from peer-reviewed journals (e.g., ACS Publications) over commercial databases ensures reliability .

属性

IUPAC Name |

1-bromo-2-(1-methoxyethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYXSXQFIDQJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566615 | |

| Record name | 1-Bromo-2-(1-methoxyethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137103-76-5 | |

| Record name | 1-Bromo-2-(1-methoxyethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。